molecular formula C7H5BrClN3 B13648546 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13648546
M. Wt: 246.49 g/mol
InChI Key: YUPZNGIFPCPVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylpyridine with bromine and a triazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
  • 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol

Uniqueness

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The methyl group also adds to its uniqueness by affecting its chemical properties and interactions with biological targets .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-4-2-5(8)3-12-6(4)10-11-7(12)9/h2-3H,1H3

InChI Key

YUPZNGIFPCPVNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=C2Cl)Br

Origin of Product

United States

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